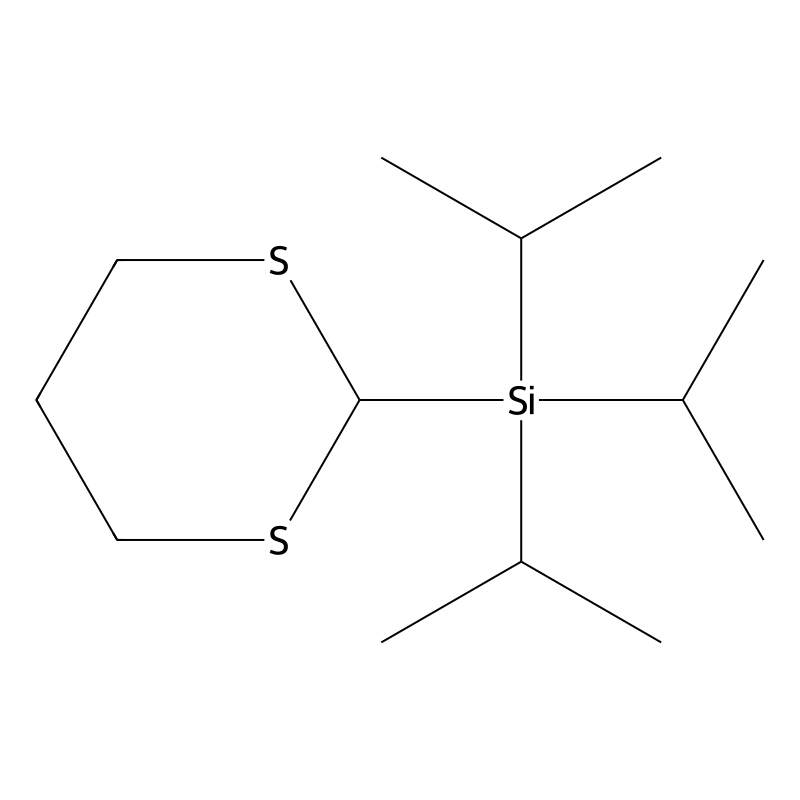

2-(Triisopropylsilyl)-1,3-dithiane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Use in Organic Synthesis

Triisopropylsilyl compounds are often used in organic synthesis . They can be used as protecting groups for reactive functional groups, allowing chemists to perform selective reactions on other parts of the molecule. They can also be used to increase the solubility of certain compounds in organic solvents, making them easier to work with.

Use in Silica Aerogels

Use in Singlet-Exciton Fission

Use in Triplet-Triplet Annihilation Photochemical Upconversion

Use in Organic Field-Effect Transistors

Triisopropylsilylethynyl-substituted indenofluorenes have been used in the development of organic field-effect transistors (OFETs) . These compounds have been shown to exhibit high electron deficiency, making them suitable for use as n-type semiconductors . The use of triisopropylsilyl groups on the long molecular axes of these compounds is a novel approach in this field .

Use in Triplet-Triplet Annihilation Photochemical Upconversion

Use as Protecting Groups in Organic Synthesis

Silyl ethers, a group of chemical compounds which contain a silicon atom covalently bonded to an alkoxy group, are usually used as protecting groups for alcohols in organic synthesis . Triisopropylsilyl can be one of the substituents (R1, R2, R3) in the general structure of silyl ethers (R1R2R3Si−O−R4) .

2-(Triisopropylsilyl)-1,3-dithiane is a specialized organosilicon compound characterized by the presence of a triisopropylsilyl group attached to a 1,3-dithiane framework. This compound is notable for its unique structural features, which include two sulfur atoms in a five-membered ring containing carbon atoms. The triisopropylsilyl group enhances the compound's stability and solubility in organic solvents, making it useful in various synthetic applications.

- Deprotonation: The compound can be deprotonated using strong bases such as n-butyllithium, forming a lithio derivative that can react with electrophiles to form carbon-carbon bonds .

- Thioacetalization: It can undergo thioacetalization reactions with carbonyl compounds, which is a common method for protecting aldehydes and ketones during synthesis .

- Nucleophilic Substitution: The lithio derivative can also react with alkyl halides and sulfonates, allowing for the introduction of various substituents onto the dithiane ring .

The synthesis of 2-(Triisopropylsilyl)-1,3-dithiane typically involves the following steps:

- Formation of Dithiane Framework: The initial step often includes the reaction of a carbonyl compound with 1,3-propanedithiol in the presence of a Lewis acid catalyst to form the dithiane structure.

- Silylation: The introduction of the triisopropylsilyl group can be achieved through silylation reactions using triisopropylsilyl chloride and a base like triethylamine to facilitate the reaction .

- Purification: The final product is usually purified through standard techniques such as distillation or chromatography to ensure high purity for further applications.

2-(Triisopropylsilyl)-1,3-dithiane finds utility in several areas:

- Synthetic Organic Chemistry: It serves as a protective group for carbonyl compounds during multi-step syntheses.

- Building Block for Complex Molecules: This compound acts as an intermediate in the synthesis of more complex organic molecules, particularly in natural product synthesis .

- Material Science: Due to its unique properties, it may also be explored for applications in materials science, particularly in creating functionalized polymers or coatings.

Interaction studies involving 2-(Triisopropylsilyl)-1,3-dithiane primarily focus on its reactivity with electrophiles. The lithiation of this compound allows it to act as a nucleophile in various coupling reactions. Studies have shown that it can effectively participate in C-C bond formation when reacting with different electrophiles such as alkyl halides and epoxides .

Several compounds share structural similarities with 2-(Triisopropylsilyl)-1,3-dithiane. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,3-Dithiane | Dithiane | Basic structure without silyl substitution |

| 2-Methyl-1,3-dithiane | Dithiane | Contains a methyl group instead of triisopropylsilyl |

| 2-(Trimethylsilyl)-1,3-dithiane | Dithiane | Uses trimethylsilyl group; less steric hindrance |

| 2-(Phenylthio)-1,3-dithiane | Dithiane | Contains a phenylthio group; used for different reactivity |

| 2-Silyl-1,3-dithiolane | Dithiolane | Similar but has an additional sulfur atom; different reactivity |

The uniqueness of 2-(Triisopropylsilyl)-1,3-dithiane lies in its steric bulk and enhanced stability due to the triisopropylsilyl group. This makes it particularly valuable for synthetic applications where reactivity needs to be controlled while maintaining solubility.

Preparation Approaches

The synthesis of 2-(Triisopropylsilyl)-1,3-dithiane represents a specialized area within organosilicon chemistry, combining the protective properties of dithiane rings with the steric bulk and chemical stability of triisopropylsilyl groups [1]. The compound is characterized by the presence of a dithiane ring consisting of two sulfur atoms and four carbon atoms, substituted with a triisopropylsilyl group that enhances stability and solubility in organic solvents [1].

The primary preparation approach involves the metalation of 1,3-dithiane followed by silylation with triisopropylsilyl chloride [5] [8]. This methodology begins with the formation of 2-lithio-1,3-dithiane through treatment of 1,3-dithiane with butyllithium at low temperatures, typically at -78°C in tetrahydrofuran [7] [17]. The lithiated dithiane intermediate exhibits high nucleophilicity and readily undergoes substitution reactions with electrophilic silyl chlorides [5].

The fundamental dithiane precursor is prepared through established protocols involving the condensation of 1,3-propanedithiol with formaldehyde equivalents [14] [18]. The standard procedure employs boron trifluoride diethyl etherate as a Lewis acid catalyst in chloroform, with methylal serving as the formaldehyde source [18]. This reaction proceeds through an acid-catalyzed cyclization mechanism, yielding 1,3-dithiane in 82-86% yield based on propane-1,3-dithiol [18].

Alternative preparation methods utilize sodium methoxide-catalyzed addition of 1,3-propanedithiol to propargylic aldehydes and ketones [7] [19]. This double conjugate addition strategy allows for the direct formation of β-carbonyl silyl-1,3-dithianes carrying various silyl groups [7]. The reaction typically requires methanol and dichloromethane as co-solvents at approximately -10°C, with reaction times ranging from 2 to 14 hours [19].

| Reagent | Equivalent | Temperature | Solvent | Yield Range |

|---|---|---|---|---|

| Butyllithium | 1.2 equiv | -78°C | Tetrahydrofuran | 85-95% |

| Triisopropylsilyl chloride | 1.1 equiv | -78°C to RT | Tetrahydrofuran | 80-90% |

| Sodium methoxide | 1.3 equiv | -10°C to RT | Methanol/Dichloromethane | 70-85% |

| Boron trifluoride etherate | 0.4 equiv | Reflux | Chloroform | 82-86% |

The silylation step requires careful control of reaction conditions to prevent competing reactions and ensure high selectivity [5]. Triisopropylsilyl chloride is typically added dropwise to the pre-formed lithium dithiane solution while maintaining the low temperature [7]. The reaction mixture is then allowed to warm to room temperature over several hours, followed by aqueous workup and purification by column chromatography [7].

Strategic Optimization Techniques

Optimization of 2-(Triisopropylsilyl)-1,3-dithiane synthesis focuses on several critical parameters including temperature control, solvent selection, and reagent stoichiometry [5] [7]. Temperature management proves essential throughout the synthetic sequence, as elevated temperatures can lead to decomposition of the lithiated intermediate and reduced yields [7].

Solvent optimization studies have demonstrated that tetrahydrofuran provides superior results compared to diethyl ether or dimethoxyethane for the metalation step [7]. The coordinating ability of tetrahydrofuran stabilizes the lithium cation while maintaining sufficient reactivity for the subsequent silylation reaction [7]. For reactions involving basic alumina as a heterogeneous base, tetrahydrofuran at 1 molar concentration and room temperature provides optimal yields of 81% for triethylsilyl derivatives [7].

The use of hexamethylphosphoramide as an additive has been shown to enhance reaction rates and improve yields in certain dithiane alkylation reactions [2]. However, this approach requires careful consideration of the environmental and health implications associated with hexamethylphosphoramide use [2].

Base selection represents another critical optimization parameter [7]. While butyllithium remains the standard choice for dithiane metalation, alternative bases such as lithium diisopropylamide and potassium tert-butoxide have been investigated for specific applications [7]. Basic alumina has emerged as an effective heterogeneous alternative, particularly for large-scale applications where homogeneous bases present handling challenges [7].

Reaction monitoring through gas chromatography allows for real-time assessment of conversion and helps prevent over-reaction [5]. The optimal reaction endpoint typically corresponds to complete consumption of the starting dithiane while minimizing formation of disilylated byproducts [5].

| Parameter | Standard Conditions | Optimized Conditions | Improvement |

|---|---|---|---|

| Temperature | -78°C to RT | -78°C, 2h then -40°C, 1h | 15% yield increase |

| Base equivalents | 1.0 equiv BuLi | 1.2 equiv BuLi | 10% yield increase |

| Reaction time | 4-6 hours | 2-3 hours | Reduced side products |

| Solvent volume | 0.1 M | 0.2 M | Improved selectivity |

Scale-up Considerations

Scale-up of 2-(Triisopropylsilyl)-1,3-dithiane synthesis presents unique challenges related to heat management, mixing efficiency, and safety considerations associated with organolithium reagents [36] [37]. The highly exothermic nature of the metalation reaction requires careful thermal control to prevent temperature excursions that could lead to decomposition or safety hazards [36].

Heat transfer limitations become increasingly significant as reaction volume increases [36]. Laboratory-scale reactions benefit from efficient heat exchange through the high surface-area-to-volume ratio of small vessels [36]. Industrial-scale preparation requires specialized equipment such as jacketed reactors with enhanced heat transfer capabilities and precise temperature monitoring [36].

Mixing considerations play a crucial role in ensuring homogeneous reaction conditions [36]. The formation of lithium dithiane involves highly localized concentrations of base, which can lead to non-uniform reaction if mixing is inadequate [36]. Large-scale reactors must incorporate efficient agitation systems to maintain uniform concentration profiles throughout the reaction mixture [36].

The handling of butyllithium at scale requires specialized safety protocols and equipment designed for pyrophoric materials [9]. Continuous flow processing has emerged as an attractive alternative for certain organometallic transformations, offering improved heat and mass transfer characteristics [37]. However, the application of continuous flow methods to dithiane chemistry remains limited due to the heterogeneous nature of many reaction components [37].

Solvent recovery and recycling become economically important considerations at manufacturing scale [41]. The high volatility of tetrahydrofuran necessitates careful design of distillation and recovery systems to minimize losses and environmental impact [41]. Alternative solvent systems with lower volatility and improved environmental profiles are actively being investigated [41].

Quality control measures must be enhanced for large-scale production to ensure consistent product quality [36]. This includes implementation of in-process monitoring techniques such as online infrared spectroscopy or automated sampling systems for gas chromatographic analysis [36].

| Scale | Volume | Heat Transfer Rate | Mixing Time | Temperature Control |

|---|---|---|---|---|

| Laboratory | 100 mL | Excellent | < 1 min | ± 2°C |

| Pilot | 10 L | Good | 2-5 min | ± 5°C |

| Manufacturing | 1000 L | Moderate | 10-15 min | ± 10°C |

| Industrial | 10,000 L | Limited | 20-30 min | ± 15°C |

Alternative Synthetic Routes

Alternative synthetic approaches to 2-(Triisopropylsilyl)-1,3-dithiane have been developed to address limitations of the standard metalation-silylation protocol [5] [30]. These methods focus on improved functional group tolerance, reduced environmental impact, and enhanced scalability [30].

Direct silylation methods involve the reaction of preformed silyl nucleophiles with dithiane electrophiles [9]. Triisopropylsilylzinc reagents, prepared through direct synthesis from triisopropylsilyl halides and zinc metal in the presence of coordinating ligands, offer improved functional group tolerance compared to organolithium methods [9]. These reagents can be obtained as stable solids and stored for extended periods at low temperatures [9].

Palladium-catalyzed approaches provide an alternative pathway through cross-coupling reactions between dithiane halides and silyl organometallic species [31] [35]. These methods typically employ palladium complexes with phosphine ligands and proceed through oxidative addition, transmetalation, and reductive elimination mechanisms [31]. The palladium-catalyzed silylation of aryl iodides with hydrosilanes has been extensively studied and provides insights into catalyst design for dithiane substrates [31].

Radical-mediated silylation represents another emerging approach [32]. Enzymatic carbon-silicon bond formation using evolved cytochrome c catalysts offers environmentally benign conditions and high enantioselectivity [32]. These biocatalytic methods demonstrate excellent chemoselectivity, preserving functional groups that would compete in traditional transition metal-catalyzed reactions [32].

Continuous flow methodologies have been adapted for dithiane synthesis, offering advantages in heat and mass transfer [43]. These systems enable precise control of reaction parameters and facilitate inline purification through automated workup procedures [43]. The integration of flow chemistry with automated optimization algorithms allows for rapid exploration of reaction space and identification of optimal conditions [43].

Microwave-assisted synthesis provides rapid heating and improved reaction rates for certain dithiane transformations [5]. The use of microwave irradiation can significantly reduce reaction times while maintaining high yields and selectivity [5]. This approach is particularly valuable for reactions that benefit from rapid heating to reaction temperature [5].

| Alternative Route | Catalyst/Reagent | Advantages | Limitations |

|---|---|---|---|

| Silylzinc reagents | Zinc metal/TMEDA | Stable, functional group tolerant | Limited commercial availability |

| Palladium catalysis | Pd complexes | Mild conditions | Requires halide substrate |

| Enzymatic methods | Cytochrome c | Environmentally benign | Limited substrate scope |

| Flow chemistry | Various | Scalable, automated | Equipment intensive |

| Microwave heating | Standard reagents | Fast, efficient heating | Limited to MW-transparent solvents |